

CAS number for 2-(N,N-DiBOC-Amino)-5-bromopyridine

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Compound of Interest

Compound Name: 2-(N,N-DiBOC-Amino)-5-bromopyridine

Cat. No.: B1628712

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An In-Depth Technical Guide to **2-(N,N-DiBOC-Amino)-5-bromopyridine**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-(N,N-DiBOC-Amino)-5-bromopyridine**, a specialized derivative of the versatile 2-amino-5-bromopyridine scaffold. While a dedicated CAS number for the N,N-diBOC protected version is not prominently cataloged, its synthesis and utility are of significant interest to researchers in drug discovery and organic synthesis. This document details the strategic rationale for its use, a robust protocol for its synthesis from the commercially available mono-BOC precursor, 2-(BOC-amino)-5-bromopyridine (CAS: 159451-66-8), and its expected analytical characterization. Furthermore, we explore its applications, particularly in transition metal-catalyzed cross-coupling reactions, where complete protection of the amino group can be critical for achieving high yields and preventing side reactions.

Introduction: The Rationale for N,N-DiBOC Protection

The 2-amino-5-bromopyridine framework is a cornerstone in medicinal chemistry, serving as a key building block for a multitude of therapeutic agents.^[1] The strategic placement of the

amino and bromo functionalities allows for sequential, regioselective modifications, such as palladium-catalyzed cross-coupling reactions at the C-Br bond.[2][3]

While the mono-BOC protected analogue, tert-butyl (5-bromopyridin-2-yl)carbamate (CAS: 159451-66-8), is widely used, the secondary amine (N-H) proton is still weakly acidic and can interfere in certain reactions.[4][5][6][7][8] For instance, under strongly basic conditions or with highly reactive organometallic reagents, deprotonation of the N-H bond can lead to undesired side products or catalyst inhibition.

Complete protection of the amino group by introducing a second BOC moiety to form **2-(N,N-DiBOC-Amino)-5-bromopyridine** offers a compelling solution. This transformation renders the nitrogen atom non-nucleophilic and non-acidic, providing a chemically inert protecting group strategy that ensures the amino functionality remains intact until a dedicated deprotection step is performed.[9] This guide focuses on the practical synthesis and application of this fully protected building block.

Synthesis of 2-(N,N-DiBOC-Amino)-5-bromopyridine

The target compound is efficiently synthesized from the commercially available 2-(BOC-amino)-5-bromopyridine. The introduction of the second BOC group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base and catalyst.[9]

Physicochemical Properties of Starting Material and Product

Property	2-(BOC-amino)-5-bromopyridine (Starting Material)	2-(N,N-DiBOC-Amino)-5-bromopyridine (Product - Predicted)
CAS Number	159451-66-8[4][5][6][7][8]	Not Available
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₂ [4][7]	C ₁₅ H ₂₁ BrN ₂ O ₄
Molecular Weight	273.13 g/mol [4][7]	373.24 g/mol
Appearance	White to tan powder or crystals[4]	Expected to be a white to off-white solid
Melting Point	167-171 °C[4][7]	Expected to be lower due to increased steric hindrance and disruption of hydrogen bonding
Solubility	Soluble in DCM, THF, Ethyl Acetate	Expected to be highly soluble in nonpolar organic solvents

Experimental Protocol: N,N-DiBoc Protection

This protocol is based on established methods for the exhaustive N-Boc protection of amines and amides.[9]

Materials:

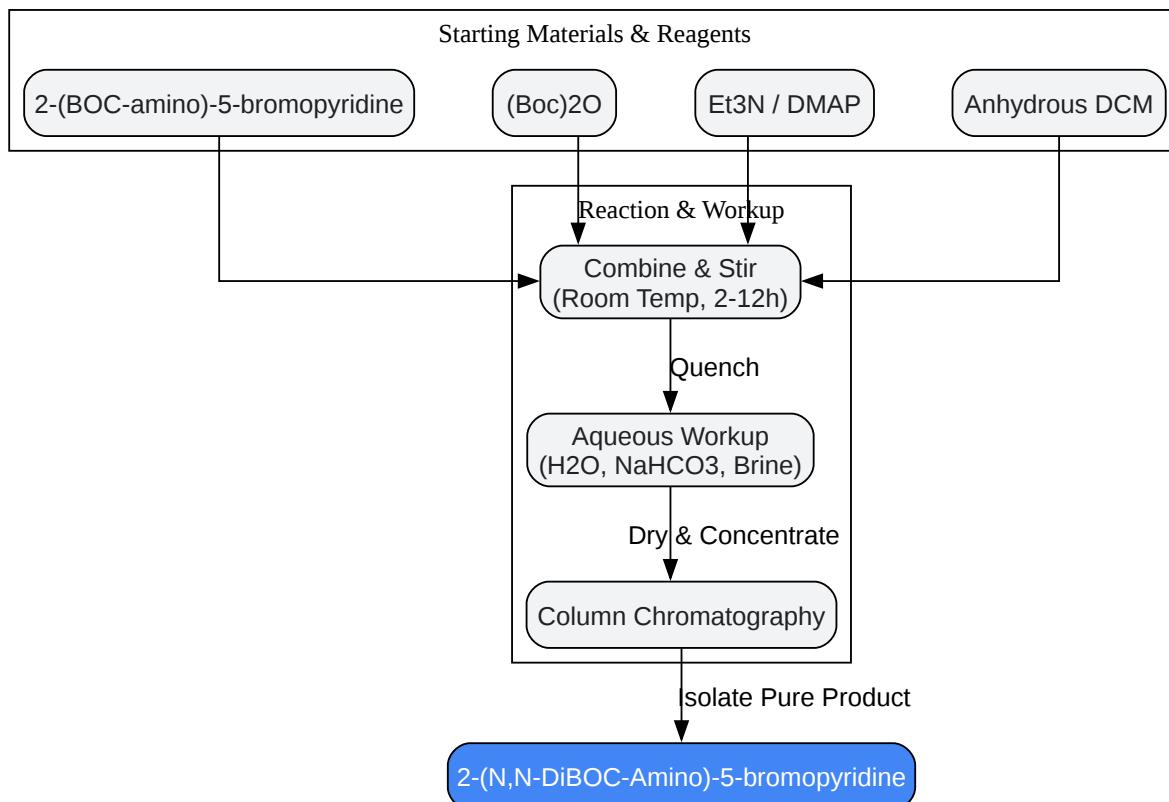
- 2-(BOC-amino)-5-bromopyridine (1.0 eq)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 - 2.0 eq)
- 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(BOC-amino)-5-bromopyridine (1.0 eq) and dissolve it in anhydrous DCM.
- Add triethylamine (1.5 eq), 4-(Dimethylamino)pyridine (0.1 eq), and di-tert-butyl dicarbonate (1.5 eq) to the solution.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash sequentially with saturated aqueous $NaHCO_3$ solution and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield **2-(N,N-DiBOC-Amino)-5-bromopyridine** as a solid.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-(N,N-DiBOC-Amino)-5-bromopyridine**.

Analytical Characterization (Predicted)

The structure of the synthesized product should be confirmed by standard analytical techniques. The following are predicted spectroscopic characteristics based on the proposed structure.

- **¹H NMR:** The most significant change will be the disappearance of the N-H proton signal observed in the starting material. The chemical shifts of the pyridine ring protons will be

slightly altered due to the change in the electronic environment. The signal for the tert-butyl protons will integrate to 18H (for two BOC groups) instead of 9H.

- ^{13}C NMR: The spectrum will show additional signals corresponding to the second BOC group (a quaternary carbon and a carbonyl carbon). The chemical shifts of the pyridine ring carbons will also be affected.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the di-BOC protected product ($\text{C}_{15}\text{H}_{21}\text{BrN}_2\text{O}_4$, M.W. 373.24). The characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approx. 1:1 ratio) will be observed.
- Infrared (IR) Spectroscopy: The N-H stretching vibration (typically around $3200\text{-}3400\text{ cm}^{-1}$) present in the mono-BOC starting material will be absent in the final product. Strong C=O stretching bands for the carbamate groups will be prominent (around $1700\text{-}1750\text{ cm}^{-1}$).

Applications in Organic Synthesis

The primary utility of **2-(N,N-DiBOC-Amino)-5-bromopyridine** lies in its application as a robust building block in multi-step syntheses, particularly in palladium-catalyzed cross-coupling reactions.

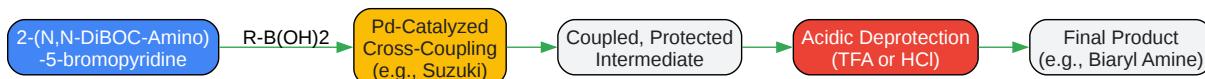
Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds.^{[10][11]} Using the di-BOC protected substrate prevents potential complications arising from the acidic N-H proton, which can interfere with the basic conditions required for the reaction. This allows for a broader range of bases and reaction conditions to be employed, often leading to higher yields and cleaner reaction profiles.^[2]

Deprotection Strategies

The removal of both BOC groups can typically be achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane or methanol.^{[12][13][14]} It is also possible in some cases to achieve selective thermal deprotection, which can be advantageous for acid-sensitive substrates.^{[15][16]}

Logical Flow of Application



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Caption: General synthetic utility of the title compound in cross-coupling reactions.

Conclusion

2-(N,N-DiBOC-Amino)-5-bromopyridine represents a strategically important, fully protected building block for complex organic synthesis. While not as commonly cataloged as its mono-BOC counterpart, its straightforward synthesis provides researchers with a valuable tool to circumvent potential side reactions associated with the unprotected N-H group. Its enhanced stability under a variety of reaction conditions, particularly in palladium-catalyzed cross-couplings, makes it an ideal intermediate for the development of novel pharmaceutical and agrochemical compounds. The protocols and analytical insights provided in this guide serve as a foundational resource for the synthesis and application of this versatile reagent.

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